molecular formula C19H17NO4 B11404244 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11404244
M. Wt: 323.3 g/mol
InChI Key: PODNMCXLPBQJFK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that features both benzodioxole and benzofuran moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are then coupled using appropriate reagents such as acyl chlorides or amides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran moiety.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methylbenzofuran-3-yl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

The presence of both benzodioxole and benzofuran moieties, along with specific substitutions, may confer unique biological activities and chemical properties to N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H17NO4/c1-12-2-4-16-15(6-12)14(10-22-16)8-19(21)20-9-13-3-5-17-18(7-13)24-11-23-17/h2-7,10H,8-9,11H2,1H3,(H,20,21)

InChI Key

PODNMCXLPBQJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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